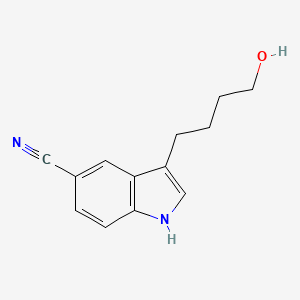
3-(4-羟基丁基)-1H-吲哚-5-腈
描述
3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile, also known as 4-hydroxybutyl-indole-5-carbonitrile or HIC, is a small molecule that has been widely studied for its potential pharmaceutical applications. HIC is an indole-based compound composed of a nitrogen-containing heterocyclic ring and a carbonitrile moiety. It has been used in the synthesis of a variety of pharmaceuticals, including antiepileptic drugs, anti-cancer drugs, and anti-inflammatory drugs. HIC has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
科学研究应用
mRNA 疫苗开发
该化合物是可电离脂质 ALC-0315合成的关键组分,该脂质用于 mRNA 疫苗的脂质基质中,例如辉瑞/BioNTech 公司生产的针对 SARS-CoV-2 的 mRNA 疫苗 。这种脂质在疫苗组装中起着至关重要的作用,它保护 mRNA 免受降解,并促进其在内吞作用后释放到细胞质中。
抗氧化应用
该化合物的衍生物,例如9-(4-羟基丁基)-3,3,6,6-四甲基-3,4,5,6,7,9-六氢-1H-呫吨-1,8(2H)-二酮,已显示出作为抗氧化剂的潜力 。这些化合物可以中和自由基,并可能有助于预防氧化应激相关的疾病。
抗癌研究
上面提到的相同衍生物也因其抗癌特性而被探索 。它们可以抑制癌细胞的生长或诱导细胞凋亡,使其在开发新的癌症疗法中具有价值。
利什曼原虫杀灭剂
在寄生虫学领域,这些衍生物已被研究其利什曼原虫杀灭作用 。它们可能被用来治疗利什曼病,这是一种由通过感染的沙蝇叮咬传播的寄生虫引起的疾病。
材料科学
该化合物的衍生物在材料科学领域引起了人们的兴趣,用于开发具有特定性能的新型材料 。这些材料可以在各种行业中应用,包括电子和可生物降解产品。
生物聚合物合成
相关的化合物,例如聚(4-羟基丁酸酯),已被研究用于生物聚合物合成 。这些生物聚合物具有医疗应用,例如用于生产可生物降解缝合线和组织工程支架。
药物递送系统
该化合物脂质衍生物的可电离性质使其适用于药物递送系统 。它们可以形成封装药物的纳米颗粒,确保药物在体内的靶向递送和控制释放。
疫苗效力增强
该化合物在疫苗脂质基质中的作用不仅保护 mRNA,而且通过确保免疫原性表位蛋白的正确递送和表达,增强了疫苗的整体效力 .
属性
IUPAC Name |
3-(4-hydroxybutyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-10-4-5-13-12(7-10)11(9-15-13)3-1-2-6-16/h4-5,7,9,15-16H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXNEONCFZGWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478629 | |
| Record name | 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914927-40-5 | |
| Record name | 3-(4-Hydroxybutyl)-5-cyanoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914927405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-HYDROXYBUTYL)-5-CYANOINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU9L8985SW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

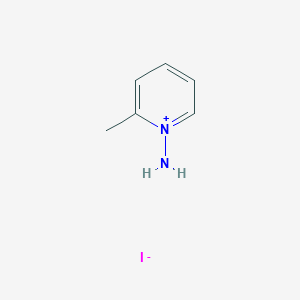

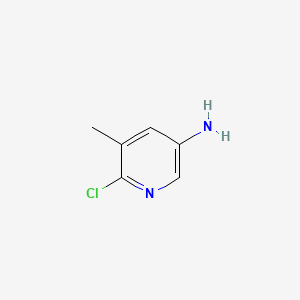

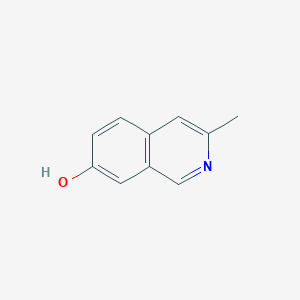
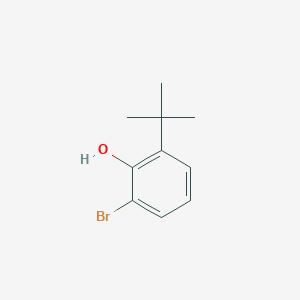
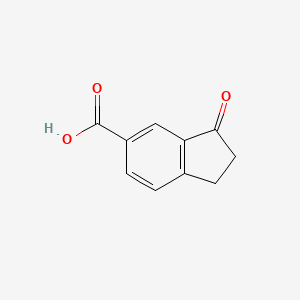
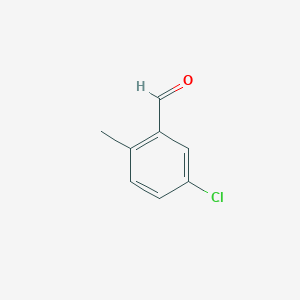
![1,4-Dioxaspiro[4.5]decan-6-one](/img/structure/B1590301.png)

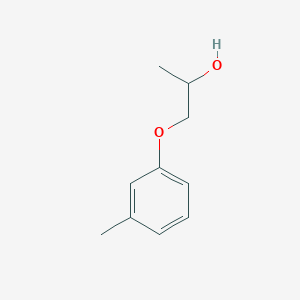


![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)